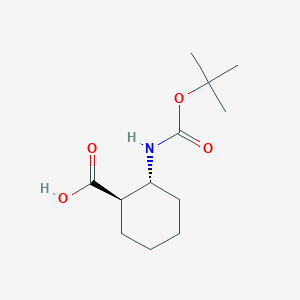

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

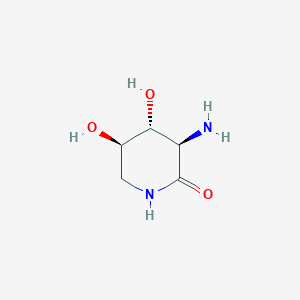

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is a derivative of trans-2-aminocyclohexanecarboxylic acid, which is an important building block for the synthesis of various compounds, including unnatural amino acids and helical β-peptides . The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, the synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acids involves the addition of 1-diazo-2,2,2-trifluoroethane to a precursor followed by thermal decomposition . Another study reports the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the ability to obtain either pure cis or trans acid . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, showcasing milder and more selective conditions .

Molecular Structure Analysis

The molecular structure and conformation of related cyclohexane derivatives have been studied extensively. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid revealed a trans conformation of the peptide bond and the influence of hydrogen bonding on the molecule's conformation in the crystal state . The molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution have also been studied, indicating that both cis and trans isomers exist in zwitterionic forms and prefer staggered conformations .

Chemical Reactions Analysis

The chemical reactivity of trans-2-aminocyclohexanecarboxylic acids and derivatives has been explored in various contexts. For instance, the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives have been prepared by preferential crystallization, and their reactions with nitrous acid have been examined . The stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid has been achieved, demonstrating the incorporation of these novel trans-β-ACC derivatives in dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, including those with tert-butoxycarbonyl groups, have been the subject of research. Studies on cyclohexane derivatives have included the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, providing insights into the stability and fragmentation patterns of these compounds . The enantiomerically pure trans-2-aminocyclohexanecarboxylic acid has been obtained from trans-cyclohexane-1,2-dicarboxylic acid, and its protected derivatives have been prepared, highlighting the importance of stereochemistry in determining the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Application 1: Dipeptide Synthesis

- Summary of the Application : This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application or Experimental Procedures : To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of Boc Amino Acids

- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Methods of Application or Experimental Procedures : The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

- Results or Outcomes : The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect . The development of simple, effective and environmentally compliant organic transformations are increasing sought after as a means to drive sustainable processes .

Application 3: Extraction of Water Soluble Polar Organic Molecules

- Summary of the Application : This compound is used in the extraction of water soluble polar organic molecules using ionic liquids .

- Results or Outcomes : The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect . The development of simple, effective and environmentally compliant organic transformations are increasing sought after as a means to drive sustainable processes .

Propiedades

IUPAC Name |

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | |

CAS RN |

233661-54-6 |

Source

|

| Record name | (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)

![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)